molecular formula C24H29N5O4 B14988500 2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

Katalognummer: B14988500
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: JBDOWMRSUXBTAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Nitrophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a nitrophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated benzodiazole intermediate.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction, where a nitrophenol derivative reacts with a suitable benzodiazole intermediate.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as reagents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can be used to study the interactions between benzodiazole derivatives and biological targets.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole core may interact with biological macromolecules, while the piperidine moiety could enhance binding affinity and specificity. The nitrophenoxy group may contribute to the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Nitrophenoxy)-N-{2-[(Morpholin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide: Similar structure but with a morpholine ring instead of piperidine.

    2-(4-Nitrophenoxy)-N-{2-[(Pyrrolidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

The presence of the piperidine moiety in 2-(4-Nitrophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide may confer unique pharmacological properties, such as enhanced binding affinity and specificity for certain biological targets. Additionally, the nitrophenoxy group may provide distinct reactivity and stability compared to similar compounds.

Eigenschaften

Molekularformel

C24H29N5O4

Molekulargewicht

451.5 g/mol

IUPAC-Name

2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C24H29N5O4/c1-2-12-28-22-11-6-18(15-21(22)26-23(28)16-27-13-4-3-5-14-27)25-24(30)17-33-20-9-7-19(8-10-20)29(31)32/h6-11,15H,2-5,12-14,16-17H2,1H3,(H,25,30)

InChI-Schlüssel

JBDOWMRSUXBTAY-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.